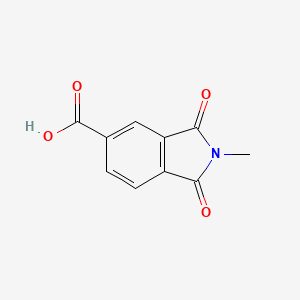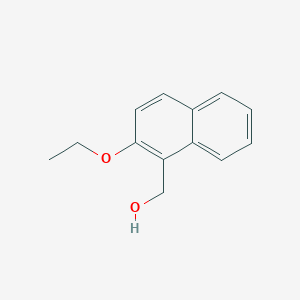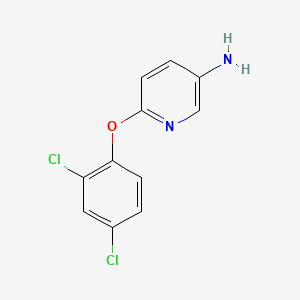
6-(2,4-Dichlorophenoxy)pyridin-3-amine
Descripción general
Descripción
“6-(2,4-Dichlorophenoxy)pyridin-3-amine” is an organic compound with the molecular formula C11H8Cl2N2O . It is also known as DCPP.
Molecular Structure Analysis
The molecular structure of “6-(2,4-Dichlorophenoxy)pyridin-3-amine” consists of a pyridine ring attached to an amine group and a dichlorophenoxy group . The molecular weight of the compound is 255.1 g/mol .Physical And Chemical Properties Analysis
“6-(2,4-Dichlorophenoxy)pyridin-3-amine” is a solid at room temperature . It should be stored in a dark place under an inert atmosphere .Aplicaciones Científicas De Investigación
-
Agrochemical and Pharmaceutical Industries
- Pyridine derivatives, specifically trifluoromethylpyridines (TFMP), are used in the agrochemical and pharmaceutical industries .
- They are used for the protection of crops from pests. More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
- Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
- The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
-
Antiproliferative Activity
- A library of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines was prepared .
- The compounds were evaluated for their antiproliferative activity against K562, MV4-11, and MCF-7 cancer cell lines .
- The most potent compounds displayed low micromolar GI50 values .
- 4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol proved to be the most active, induced poly (ADP-ribose) polymerase 1 (PARP-1) cleavage, activated the initiator enzyme of apoptotic cascade caspase 9, induced a fragmentation of microtubule-associated protein 1-light chain 3 (LC3), and reduced the expression levels of proliferating cell nuclear antigen (PCNA) .
-
Chemical Synthesis
- “6-(2,4-Dichlorophenoxy)pyridin-3-amine” is a chemical compound with the CAS Number: 85686-48-2 .
- It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .
- This compound could potentially be used in various chemical syntheses, given its unique structure .
-
Antiproliferative Activity
- A study was conducted on a library of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines .
- These compounds were evaluated for their antiproliferative activity against K562, MV4-11, and MCF-7 cancer cell lines .
- The most potent compounds displayed low micromolar GI50 values .
- One of the compounds, 4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol, proved to be the most active .
-
Chemical Synthesis
- “6-(2,4-Dichlorophenoxy)pyridin-3-amine” is a chemical compound with the CAS Number: 85686-48-2 .
- It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .
- This compound could potentially be used in various chemical syntheses, given its unique structure .
-
Biological and Molecular Docking Studies
- A study was conducted on the synthesis, characterization, biological, and molecular docking studies of (Z)-N-Substituted-4-(Pyridin-2-yl)-6-(1H-Pyrrolo[2,3-b]Pyridin-4-yl)Pyrimidin-2-Amine .
- Although this is not the exact compound you asked about, it does show the potential for pyridine derivatives in biological and molecular docking studies .
Safety And Hazards
The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .
Propiedades
IUPAC Name |
6-(2,4-dichlorophenoxy)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O/c12-7-1-3-10(9(13)5-7)16-11-4-2-8(14)6-15-11/h1-6H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBBAKFQNAVTALV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OC2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352826 | |
| Record name | 6-(2,4-Dichlorophenoxy)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,4-Dichlorophenoxy)pyridin-3-amine | |
CAS RN |
85686-48-2 | |
| Record name | 6-(2,4-Dichlorophenoxy)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

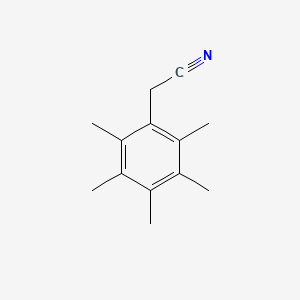
![1H-pyrrolo[3,2-h]quinoline-2-carboxylic acid](/img/structure/B1597344.png)
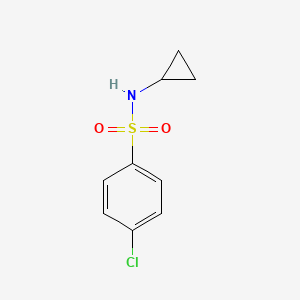
![Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione](/img/structure/B1597349.png)
![Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione](/img/structure/B1597350.png)
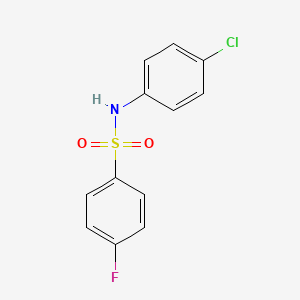
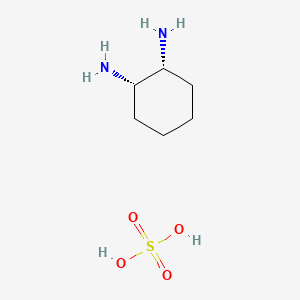
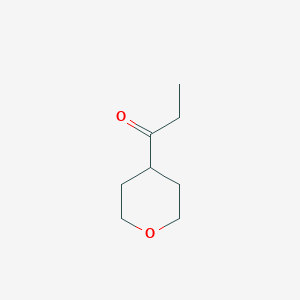
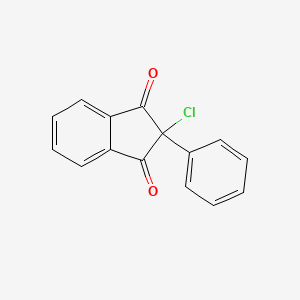
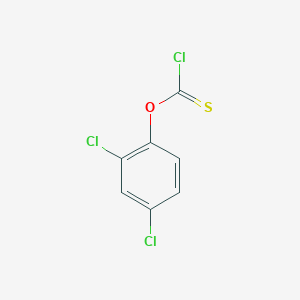
![(2-{4-Methyl-2-[(2-methylpropanoyl)oxy]phenyl}oxiran-2-yl)methyl 2-methylbutanoate](/img/structure/B1597357.png)
![3-Ethoxy-4-[(3-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1597358.png)
